Benzyl 2-((5-((4-fluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate
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Overview
Description
Physical and Chemical Properties Analysis
The physical and chemical properties of “Benzyl 2-((5-((4-fluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate” are not available in the sources I found. Such properties could include melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Antimicrobial Applications
Compounds related to Benzyl 2-((5-((4-fluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate have been synthesized and shown to possess promising antimicrobial properties. For instance, fluorobenzamides containing thiazole and thiazolidine demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains, highlighting the critical role of the fluorine atom in enhancing antimicrobial activity (Desai, Rajpara, & Joshi, 2013).
Anticancer Activity
Benzothiazole derivatives, including those incorporating 1,3,4-oxadiazol moieties, have been explored for their anticancer potential. Research indicates that specific substitutions on the benzothiazole scaffold can significantly modulate antitumor properties. One study synthesized benzothiazole acylhydrazone derivatives and tested their anticancer activity, revealing that certain compounds exhibited notable cytotoxicity against various cancer cell lines (Osmaniye et al., 2018). Furthermore, compounds bearing the 1,3,4-oxadiazol ring have been evaluated for their effect on cancer cells, with some showing higher activity than reference drugs (Ravinaik et al., 2021).
Corrosion Inhibition
The corrosion inhibition properties of 1,3,4-oxadiazole derivatives on mild steel in sulfuric acid have been assessed, demonstrating that these compounds can significantly protect against corrosion. The study suggests a mixed mechanism of physisorption and chemisorption on the steel surface, indicating potential applications in industries where metal corrosion is a concern (Ammal, Prajila, & Joseph, 2018).
Mechanism of Action
Future Directions
The future directions for research on “Benzyl 2-((5-((4-fluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate” are not clear from the available information. Potential areas of interest could include exploring its synthesis, investigating its physical and chemical properties, studying its reactivity, and if applicable, examining its biological activity .
Properties
IUPAC Name |
benzyl 2-[[5-[[(4-fluorobenzoyl)amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O4S/c20-15-8-6-14(7-9-15)18(25)21-10-16-22-23-19(27-16)28-12-17(24)26-11-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPSLTXMSFITEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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